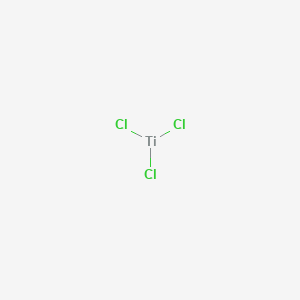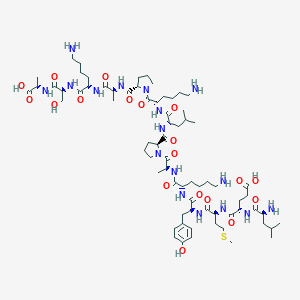
Insulin-like growth factor I (57-70)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Insulin-like growth factor I (IGF-I) is a hormone that plays a crucial role in growth and development. It is produced by the liver in response to growth hormone (GH) stimulation and acts on various tissues to promote cell proliferation, differentiation, and survival. IGF-I is a peptide consisting of 70 amino acids, and its N-terminal fragment, IGF-I (57-70), has been shown to possess potent biological activity.
Wirkmechanismus
Insulin-like growth factor I (57-70) (57-70) exerts its biological effects by binding to the Insulin-like growth factor I (57-70) receptor (Insulin-like growth factor I (57-70)R) and activating downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell growth, survival, and metabolism, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Insulin-like growth factor I (57-70) (57-70) has been shown to promote cell proliferation and survival in various cell types, including neuronal cells, cardiomyocytes, and cancer cells. It also enhances glucose uptake and metabolism, similar to insulin, and can improve insulin sensitivity in diabetic models. Additionally, Insulin-like growth factor I (57-70) (57-70) has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Insulin-like growth factor I (57-70) (57-70) in lab experiments is its potent biological activity, which allows for the use of lower concentrations compared to full-length Insulin-like growth factor I (57-70). This can reduce the cost of experiments and minimize potential side effects. However, one limitation is the lack of standardization in the synthesis and purification of Insulin-like growth factor I (57-70) (57-70), which can lead to variability in biological activity and reproducibility.
Zukünftige Richtungen
There are several future directions for research on Insulin-like growth factor I (57-70) (57-70), including:
1. Investigating its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studying its role in cancer progression and metastasis, and developing targeted therapies based on its mechanism of action.
3. Exploring its effects on metabolic disorders, such as obesity and type 2 diabetes, and developing novel treatments.
4. Improving the synthesis and purification methods to enhance the potency and reproducibility of Insulin-like growth factor I (57-70) (57-70).
5. Investigating its potential as a biomarker for disease diagnosis and prognosis.
In conclusion, Insulin-like growth factor I (57-70) (57-70) is a promising peptide with potent biological activity and potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop effective treatments based on its properties.
Synthesemethoden
Insulin-like growth factor I (57-70) (57-70) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid resin support, which is then cleaved and deprotected to yield the desired peptide. The purity and yield of the final product can be improved by using HPLC and other purification techniques.
Wissenschaftliche Forschungsanwendungen
Insulin-like growth factor I (57-70) (57-70) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to possess anti-apoptotic, neuroprotective, and insulin-like activities, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
123618-03-1 |
|---|---|
Molekularformel |
C71H119N17O19S |
Molekulargewicht |
1546.9 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
InChI-Schlüssel |
QNMSBPIUDJENJT-OPRBGXDKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Andere CAS-Nummern |
123618-03-1 |
Sequenz |
LEMYKAPLKPAKSA |
Synonyme |
IGF-1 (57-70) insulin-like growth factor I (57-70) somatomedin C (57-70) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



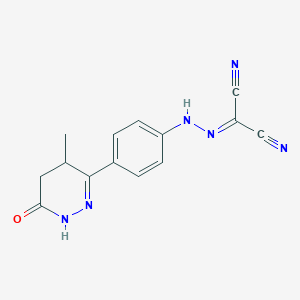


![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
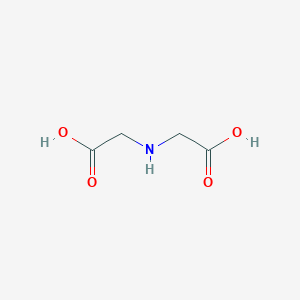
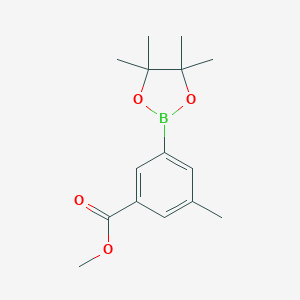


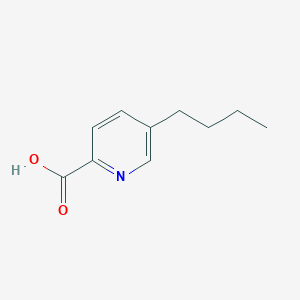

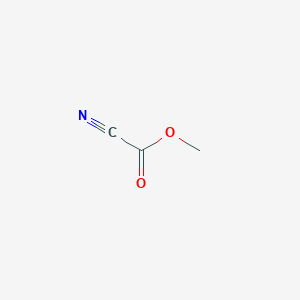
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)

